Etioporphyrin iii

Vue d'ensemble

Description

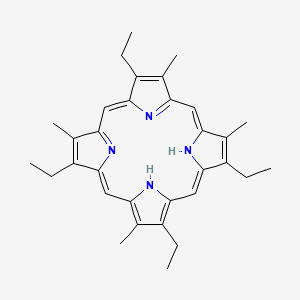

Etioporphyrin III is a type of porphyrin, which are heterocyclic macrocycle organic compounds composed of four modified pyrrole subunits interconnected at their carbon atoms via methine bridges. Porphyrins are significant in nature, serving as enzymatic cofactors, electron and exciton shuffles, photoactive dyes, and signaling substances . This compound, specifically, is a synthetic analog of naturally occurring petroporphyrins, which are components of fossil fuels .

Méthodes De Préparation

The synthesis of etioporphyrin III can be achieved through various methods. One common preparation method involves heating urea, phthalic anhydride, and a copper salt (such as copper chloride, copper carbonate, or copper sulfate) in the presence of a molybdenum catalyst like ammonium molybdate or molybdenum trioxide . Another method includes the condensation of tripyrranes with 2,5-diformylpyrroles . Industrial production methods often involve the use of natural raw materials and specific reaction conditions to yield the desired porphyrin compounds .

Analyse Des Réactions Chimiques

Demetallation Reactions

Etioporphyrin III undergoes acid-mediated demetallation, critical for structural analysis in petroleum geochemistry:

-

Reaction Conditions : Treatment with HCl/HSO mixtures at elevated temperatures (2–4 hours) removes central metal ions (e.g., vanadyl groups) .

-

Spectroscopic Evidence :

Table 1: Demetallation Spectral Changes

| Parameter | Pre-Reaction (V=O complex) | Post-Reaction (Free base) |

|---|---|---|

| Soret Band (nm) | 407 | 399 |

| Q Bands (nm) | 537, 575 | 619, 564, 534, 501 |

| FTIR V=O Stretch | 991 cm | Absent |

Isotopic Signatures and Biosynthetic Pathways

Stable carbon isotope analysis reveals this compound’s distinct origins compared to chlorophyll-derived porphyrins:

-

13C^{13}\text{C}13C Depletion : this compound in Australian oil shales (Julia Creek, Albian era) is 4% lighter in than chlorophyll-derived analogs, suggesting a microbial cytochrome (haem) origin .

-

Proposed Pathway : Haem groups from microbial cytochromes undergo diagenetic modification, retaining isotopic fingerprints through sedimentary maturation .

Photophysical Behavior

Though not a direct reaction, this compound’s photodynamics inform its environmental stability:

-

Heavy-Atom Effects : Indium(III)-etioporphyrin I complexes exhibit enhanced intersystem crossing (ISC) due to spin-orbit coupling, yielding long-lived triplet states (τ = 6–17 ms) and high singlet oxygen quantum yields (φ = 60–81%) .

-

Solvent Modulation : Addition of methyl iodide reduces phosphorescence yields (φ: 10.2% → 7.1%) via destructive interference between internal (In) and external (I) heavy-atom effects .

Structural and Functional Implications

-

Substitution Pattern : this compound’s β-pyrrole alkylation (6–8 methyl/ethyl groups) stabilizes the macrocycle against oxidative degradation, as seen in third-generation porphyrins .

-

Catalytic Limitations : Bulky β-substituents in third-generation porphyrins reduce catalytic activity compared to simpler analogs, likely due to steric hindrance .

Applications De Recherche Scientifique

Photodynamic Therapy (PDT)

Etioporphyrin III is extensively researched for its role in photodynamic therapy, a treatment modality for cancer. In PDT, the compound is localized in tumor cells and activated by light, leading to the generation of reactive oxygen species (ROS), particularly singlet oxygen. This process induces cytotoxic effects on cancer cells.

Case Study:

- In a study examining the efficacy of this compound in PDT, researchers found that upon light activation, the compound produced significant amounts of singlet oxygen, leading to apoptosis in targeted cancer cells. The localization of this compound in malignant tissues was confirmed through imaging techniques.

Materials Science

This compound is being investigated for its potential use in advanced materials, particularly in electronics and sensors. Its ability to form thin films with high conductivity makes it attractive for applications in organic electronics.

Data Table: Conductivity Properties of this compound Films

| Film Type | Conductivity (S/cm) | Light-to-Dark Current Ratio |

|---|---|---|

| Hot-Grown Cu-EtioP-III | High | |

| Cold-Grown Cu-EtioP-III | Lower than hot-grown | Moderate |

Case Study:

- Research demonstrated that films made from copper(II) this compound exhibited enhanced photoconductivity when grown on hot substrates, indicating potential for use in photovoltaic devices.

Catalysis

This compound and its metal derivatives are used as catalysts in various chemical reactions, including oxidation processes. The metal center within the porphyrin structure facilitates electron transfer, enhancing reaction rates.

Case Study:

- A study on vanadium(IV) this compound oxide revealed its effectiveness as a catalyst for oxidation reactions. The compound was shown to significantly increase the yield of products compared to traditional catalysts.

Mécanisme D'action

The mechanism of action of etioporphyrin III involves its ability to act as a photosensitizer, especially in the production of highly reactive singlet oxygen. This property is utilized in photodynamic therapy, where the compound is selectively localized in tumor cells and, upon activation by light, generates singlet oxygen that induces cytotoxic effects . The molecular targets and pathways involved in this process include the interaction of this compound with cellular components, leading to oxidative damage and cell death.

Comparaison Avec Des Composés Similaires

Etioporphyrin III can be compared with other similar compounds, such as protoporphyrin, hematoporphyrin, and chlorophylls. These compounds share the common tetrapyrrolic macrocyclic structure but differ in their peripheral substituents and metal coordination . For instance, protoporphyrin has vinyl and methyl groups, while this compound has ethyl and methyl groups at the β positions of each pyrrole . The unique structural features of this compound contribute to its specific properties and applications.

Activité Biologique

Etioporphyrin III, a member of the porphyrin family, is notable for its diverse biological activities and potential applications in various fields, particularly in medicinal chemistry and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique porphyrin structure, which includes a central metal ion that can significantly influence its reactivity and biological activity. The most common metal ions associated with this compound include vanadium and indium, which enhance its catalytic properties and interaction with biomolecules.

Mechanisms of Biological Activity

This compound exhibits several biological activities through various mechanisms:

- Mimicking Metalloenzymes : The compound can mimic the activity of natural metalloenzymes, facilitating electron transfer processes that are crucial for biochemical reactions. This property allows it to interact with proteins and other biomolecules, exerting significant effects on cellular functions .

- Anticancer Properties : Studies have shown that gold(III) porphyrins, which share structural similarities with this compound, possess promising tumor growth inhibitory abilities. These compounds have demonstrated higher cytotoxicity compared to traditional chemotherapeutics like cisplatin. They induce apoptosis in cancer cells through multiple pathways, including mitochondrial dysfunction and oxidative stress .

- Photophysical Properties : The luminescent properties of Etioporphyrin complexes indicate their potential use in photodynamic therapy (PDT). For instance, the indium(III) chloride complex of Etioporphyrin I has shown a high quantum yield for singlet oxygen generation, which is essential for effective PDT .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- In Vitro Studies : Research has indicated that this compound can induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and activating caspase pathways. This suggests a dual mechanism involving both caspase-dependent and -independent pathways .

- Environmental Applications : Etioporphyrins are also studied for their role in removing heavy metals from crude oil. A study demonstrated the effectiveness of ionic liquids in extracting etioporphyrins from model oil systems, highlighting their potential environmental applications .

Case Studies

- Cancer Treatment : A study involving gold(III) porphyrins showed that these compounds could inhibit cancer stem-like cells and suppress angiogenesis both in vitro and in vivo. The research highlighted the importance of structural modifications to enhance anticancer activity .

- Heavy Metal Removal : Research on the removal of nickel-containing etioporphyrins from heavy crude oil demonstrated the effectiveness of toluene-assisted ionic liquids. This study provided insights into the environmental implications of etioporphyrins and their potential for remediation applications .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3,7,12,17-tetraethyl-2,8,13,18-tetramethyl-21,22-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N4/c1-9-21-17(5)25-13-26-18(6)23(11-3)31(34-26)16-32-24(12-4)20(8)28(36-32)15-30-22(10-2)19(7)27(35-30)14-29(21)33-25/h13-16,34,36H,9-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZGZCJUYXLGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)C)C(=C4C)CC)C(=C3C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26608-34-4, 531-16-8 | |

| Record name | Etioporphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026608344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etioporphyrin iii | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETIOPORPHYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWM7PVC95X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.